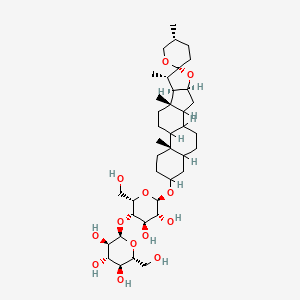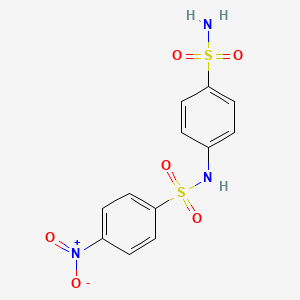![molecular formula C5H10N4O2 B14168988 N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide CAS No. 28917-15-9](/img/structure/B14168988.png)
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide is a heterocyclic compound that belongs to the class of diazepines Diazepines are known for their diverse biological activities and are often used as structural fragments in various biologically active compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide typically involves the reaction of 1,2-diamines with nitramide derivatives under controlled conditions. One common method involves the cyclization of 1,2-diamines with nitramide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of diazepine derivatives. Continuous flow synthesis offers advantages such as improved reaction control, higher yields, and reduced production times .
化学反应分析
Types of Reactions
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitramide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitramide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amine derivatives .
科学研究应用
N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex diazepine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and other industrial chemicals
作用机制
The mechanism of action of N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes such as apoptosis and cell proliferation .
相似化合物的比较
Similar Compounds
1,4-Benzodiazepine: Known for its psychoactive properties and use in treating anxiety and insomnia.
1,3-Diazepin-2-ones: Studied for their potential therapeutic applications and structural similarities to N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide
Uniqueness
This compound is unique due to its specific structural features and the presence of the nitramide group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
28917-15-9 |
|---|---|
分子式 |
C5H10N4O2 |
分子量 |
158.16 g/mol |
IUPAC 名称 |
N-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)nitramide |
InChI |
InChI=1S/C5H10N4O2/c10-9(11)8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8) |
InChI 键 |
IIUAUCCKFFABTQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN=C(NC1)N[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid](/img/structure/B14168906.png)
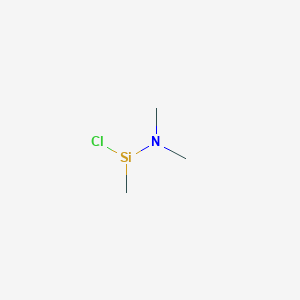
![3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14168915.png)
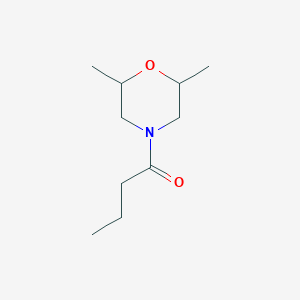
![2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14168923.png)
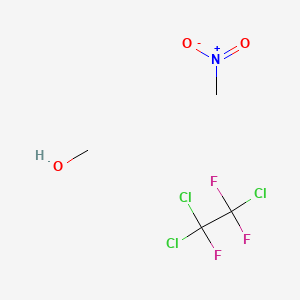
![1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B14168929.png)

![N-(4-acetylphenyl)-2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B14168943.png)
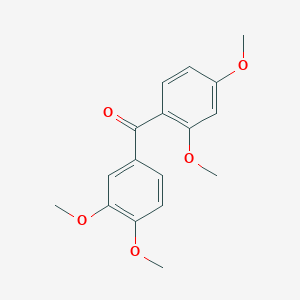
![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide](/img/structure/B14168974.png)
